molecular formula C11H15FN2O B2827243 1-(3-Fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol CAS No. 1853078-72-4

1-(3-Fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol

Cat. No. B2827243
CAS RN: 1853078-72-4
M. Wt: 210.252
InChI Key: UEGVWHVSUHDHHI-UHFFFAOYSA-N
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Description

Fluoropyridines are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . Pyrrolidines, on the other hand, are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .


Synthesis Analysis

The synthesis of fluoropyridines has been a topic of interest in recent years . A high-yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity . Pyrrolidines can be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of fluoropyridines and pyrrolidines is influenced by the presence of fluorine atoms and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have been utilized in various chemical transformations, leading to a variety of pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers explore fluoropyridines as potential drug candidates. The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring can impact biological activity. Scientists investigate the synthesis of fluoropyridines for their potential as novel pharmaceutical agents. Additionally, fluorine-containing substituents are commonly incorporated into lead structures to enhance drug properties .

Agrochemicals and Crop Protection

Fluorine-containing compounds have found applications in agriculture. By incorporating fluorine atoms into lead structures, researchers create agrochemicals with improved properties. Fluorinated aromatic rings are common in commercialized herbicides and pesticides. The synthesis of fluoropyridines contributes to the development of effective crop protection agents .

Fluorine Chemistry and Fundamental Studies

The study of fluoropyridines contributes to our understanding of fluorine chemistry. Researchers investigate their reactivity, stability, and behavior in different environments. Insights gained from these studies inform broader fluorination strategies and advance the field of synthetic chemistry.

Mechanism of Action

The mechanism of action of fluoropyridines and pyrrolidines is largely dependent on their structure and the specific application. For instance, some fluoropyridines have been used for local radiotherapy of cancer .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2)7-14(6-9(11)15)10-8(12)4-3-5-13-10/h3-5,9,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGVWHVSUHDHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1O)C2=C(C=CC=N2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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